molecular formula C24H18FN3 B2426843 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-01-4

3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2426843
CAS RN: 901005-01-4
M. Wt: 367.427
InChI Key: FPURYSTYWASQPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves various methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the synthesis of pyrrolo[3,4-c]quinolin-3,4-diones involves the reaction of diketene, isatin, and primary amines in ethanol in the presence of pyrazole .


Molecular Structure Analysis

The 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline molecule contains a total of 53 bond(s) including 32 non-H bond(s), 27 multiple bond(s), 3 rotatable bond(s), 27 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 Pyrazole(s) and 1 Pyridine(s) .


Chemical Reactions Analysis

Quinoline derivatives like 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against the typical drugs in the market .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline serves as a crucial scaffold for lead compounds in drug development. Researchers explore its derivatives to design novel pharmaceutical agents. The pyranoquinoline ring system, found in this compound, has shown promise in targeting specific biological pathways. For instance, it can interact with enzymes, receptors, or other cellular components, making it a valuable starting point for drug design .

Antimicrobial Activity

Quinoline derivatives exhibit antimicrobial properties. Researchers investigate their potential as antibacterial, antifungal, and antiviral agents. By modifying the quinoline structure, scientists aim to enhance efficacy against specific pathogens. These compounds may play a role in combating infectious diseases .

Anticancer Potential

Studies have explored quinoline derivatives as potential anticancer agents. Their ability to interfere with cancer cell growth, apoptosis pathways, and angiogenesis makes them intriguing candidates. Researchers investigate their selectivity and safety profiles for cancer treatment .

Anti-inflammatory Effects

Quinoline compounds have shown anti-inflammatory activity. They may modulate immune responses, reduce inflammation, and alleviate symptoms associated with inflammatory diseases. Understanding their mechanisms of action can lead to therapeutic applications .

Luminescent Materials

Quinoline-based molecules exhibit fluorescence properties. Researchers utilize them in designing luminescent materials for applications such as organic light-emitting diodes (OLEDs), sensors, and imaging agents. Their tunable emission wavelengths make them valuable in optoelectronics .

Coordination Chemistry and Metal Complexes

Quinoline derivatives can form stable complexes with transition metals. These metal–quinoline complexes find applications in catalysis, sensing, and material science. Researchers explore their coordination behavior and reactivity with different metal ions .

Mechanism of Action

While the specific mechanism of action for 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is not explicitly mentioned in the available data, quinoline derivatives are known to inhibit various enzymes . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPURYSTYWASQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

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